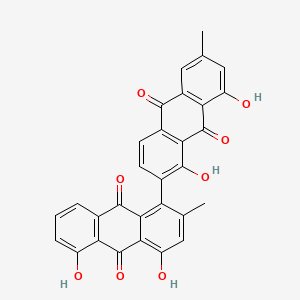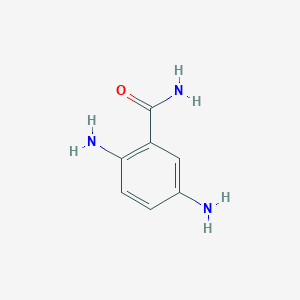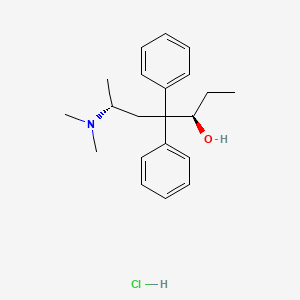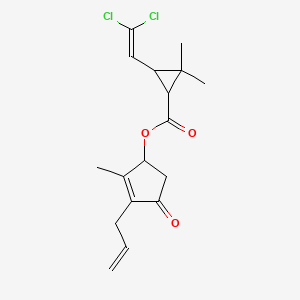
3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” is a complex organic compound that belongs to the class of cyclopropane carboxylates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the allyl, methyl, and dichlorovinyl groups. Common reagents used in these reactions may include alkyl halides, organometallic reagents, and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may be tested for their efficacy as drugs or drug precursors.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- 2-Methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
52315-02-3 |
|---|---|
分子式 |
C17H20Cl2O3 |
分子量 |
343.2 g/mol |
IUPAC名 |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H20Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h5,7,11,13,15H,1,6,8H2,2-4H3 |
InChIキー |
VDDZXUKPLSIHNP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


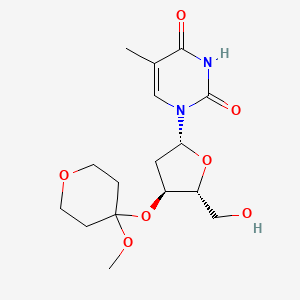

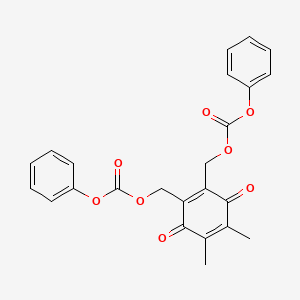
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
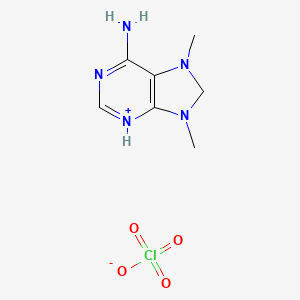
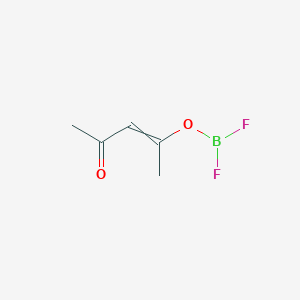
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
